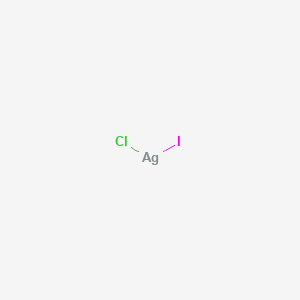
Silver(2+) chloride iodide (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver(2+) chloride iodide (1/1/1) is an inorganic compound composed of silver, chlorine, and iodine. This compound is known for its unique properties, including its low solubility in water and its sensitivity to light. It is used in various scientific and industrial applications due to its distinctive chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silver(2+) chloride iodide (1/1/1) can be synthesized through a metathesis reaction. This involves combining an aqueous solution of silver nitrate with a soluble chloride salt, such as sodium chloride, and a soluble iodide salt, such as potassium iodide. The reaction results in the immediate precipitation of silver chloride iodide. The reaction conditions typically involve room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of silver(2+) chloride iodide (1/1/1) follows similar principles as the laboratory synthesis. The process involves the controlled mixing of silver nitrate with sodium chloride and potassium iodide in large-scale reactors. The precipitate is then filtered, washed, and dried to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Silver(2+) chloride iodide (1/1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silver oxide and halogen gases.
Reduction: It can be reduced to elemental silver and halogen ions.
Substitution: The chloride and iodide ions can be substituted with other halide ions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halide salts for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure.
Major Products Formed
The major products formed from these reactions include silver oxide, elemental silver, and various halogen gases or ions, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Silver(2+) chloride iodide (1/1/1) has several scientific research applications:
Wirkmechanismus
The mechanism by which silver(2+) chloride iodide (1/1/1) exerts its effects involves the release of silver ions. These ions interact with microbial cell membranes, leading to cell damage and death. The compound’s antimicrobial activity is primarily due to the silver ions’ ability to disrupt cellular processes and inhibit microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silver chloride: Similar in composition but lacks the iodide component.
Silver iodide: Contains only silver and iodine.
Silver bromide: Another halide compound of silver, used in photographic materials.
Uniqueness
Silver(2+) chloride iodide (1/1/1) is unique due to its combination of chloride and iodide ions, which gives it distinct chemical properties and a broader range of applications compared to its individual components. The presence of both chloride and iodide ions allows for more versatile chemical reactions and enhanced antimicrobial activity .
Eigenschaften
CAS-Nummer |
202934-74-5 |
|---|---|
Molekularformel |
AgClI |
Molekulargewicht |
270.22 g/mol |
IUPAC-Name |
chloro(iodo)silver |
InChI |
InChI=1S/Ag.ClH.HI/h;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
PKCHODKZKBAVIJ-UHFFFAOYSA-L |
Kanonische SMILES |
Cl[Ag]I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


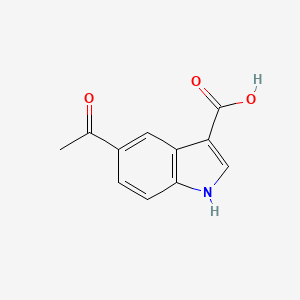

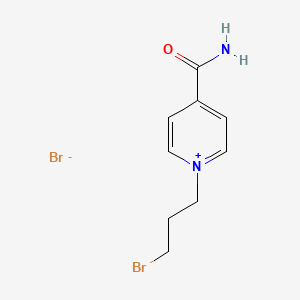
![5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraen-2-amine](/img/structure/B12575544.png)
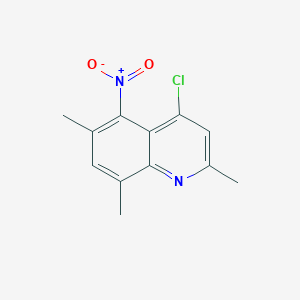
![3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12575554.png)
![1-[(4-Fluorophenyl)methyl]-2-(piperidin-1-yl)-1H-benzimidazole](/img/structure/B12575556.png)

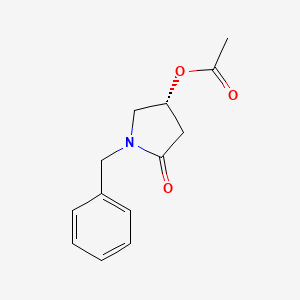

![Bis[tris(phenylamino)silyl]methane](/img/structure/B12575582.png)
![Benzoic acid, 4-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]-](/img/structure/B12575599.png)
![Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]-](/img/structure/B12575605.png)
![N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]](/img/structure/B12575611.png)
